N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]furan-2-carboxamide
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Overview
Description
N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a phenyl group, and a dichlorophenoxyacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]furan-2-carboxamide typically involves multiple steps:
Formation of 2-(2,4-dichlorophenoxy)acetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base.
Acylation: The 2-(2,4-dichlorophenoxy)acetic acid is then converted to its acyl chloride using reagents like thionyl chloride or oxalyl chloride.
Amidation: The acyl chloride is reacted with 4-aminophenylfuran-2-carboxamide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the dichlorophenoxy moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]furan-2-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenoxyacetyl moiety may bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, influencing processes like inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide: Shares a similar structure but with variations in the furan ring substitution.
2,4-dichlorophenoxyacetamide derivatives: Compounds with similar dichlorophenoxy moieties but different functional groups.
Uniqueness
N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]furan-2-carboxamide is unique due to its specific combination of a furan ring, phenyl group, and dichlorophenoxyacetyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4/c20-12-3-8-16(15(21)10-12)27-11-18(24)22-13-4-6-14(7-5-13)23-19(25)17-2-1-9-26-17/h1-10H,11H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTFPISYEUBMOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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